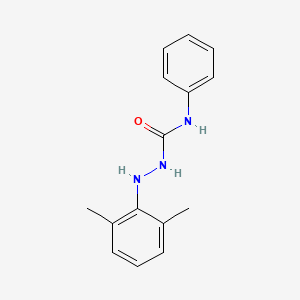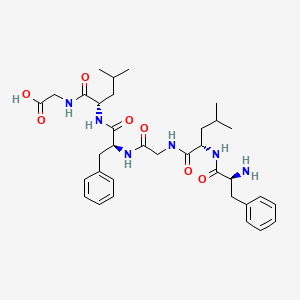
L-Phenylalanyl-L-leucylglycyl-L-phenylalanyl-L-leucylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Phenylalanyl-L-leucylglycyl-L-phenylalanyl-L-leucylglycine is a peptide compound composed of the amino acids phenylalanine, leucine, and glycine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-L-leucylglycyl-L-phenylalanyl-L-leucylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
L-Phenylalanyl-L-leucylglycyl-L-phenylalanyl-L-leucylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenylalanine residues, leading to the formation of quinones.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC in the presence of a base like DIPEA.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the peptide with modified disulfide bonds.
Substitution: Peptides with altered amino acid sequences.
Applications De Recherche Scientifique
L-Phenylalanyl-L-leucylglycyl-L-phenylalanyl-L-leucylglycine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based materials and nanostructures.
Mécanisme D'action
The mechanism of action of L-Phenylalanyl-L-leucylglycyl-L-phenylalanyl-L-leucylglycine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may inhibit or activate signaling pathways involved in cell growth, differentiation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Phenylalanyl-L-leucine: A dipeptide with similar amino acid composition but shorter sequence.
L-Phenylalanyl-L-phenylalanine: Another dipeptide with two phenylalanine residues.
Glycyl-L-phenylalanyl-L-leucylglycine: A peptide with a similar sequence but different arrangement of amino acids.
Uniqueness
L-Phenylalanyl-L-leucylglycyl-L-phenylalanyl-L-leucylglycine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
190123-18-3 |
|---|---|
Formule moléculaire |
C34H48N6O7 |
Poids moléculaire |
652.8 g/mol |
Nom IUPAC |
2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C34H48N6O7/c1-21(2)15-26(39-31(44)25(35)17-23-11-7-5-8-12-23)32(45)36-19-29(41)38-28(18-24-13-9-6-10-14-24)34(47)40-27(16-22(3)4)33(46)37-20-30(42)43/h5-14,21-22,25-28H,15-20,35H2,1-4H3,(H,36,45)(H,37,46)(H,38,41)(H,39,44)(H,40,47)(H,42,43)/t25-,26-,27-,28-/m0/s1 |
Clé InChI |
GXPCCSYVSYFRDU-LJWNLINESA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)N |
SMILES canonique |
CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)C(CC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


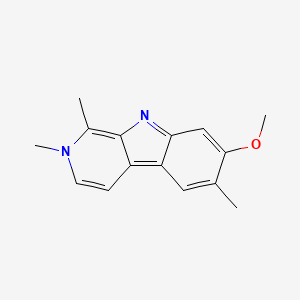
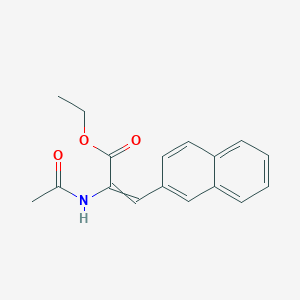

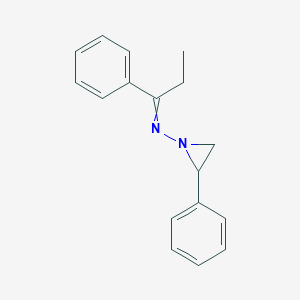

![Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate](/img/structure/B12565988.png)
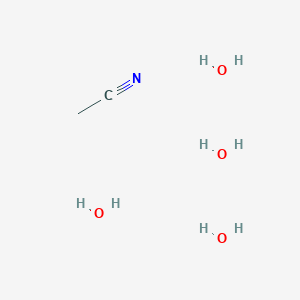
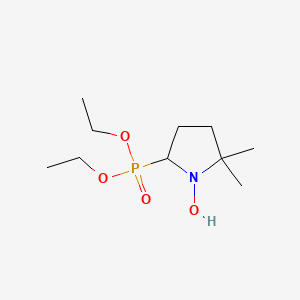
![6-{[2-(Dimethylamino)ethyl]amino}-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B12566009.png)
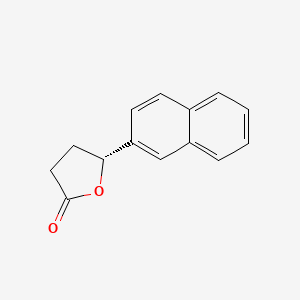

acetyl fluoride](/img/structure/B12566023.png)

